[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine
CAS No.: 643725-72-8
Cat. No.: VC6502738
Molecular Formula: C7H12N2S
Molecular Weight: 156.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 643725-72-8 |
|---|---|
| Molecular Formula | C7H12N2S |
| Molecular Weight | 156.25 |
| IUPAC Name | (4-propan-2-yl-1,3-thiazol-2-yl)methanamine |
| Standard InChI | InChI=1S/C7H12N2S/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3,8H2,1-2H3 |
| Standard InChI Key | VSGIPJCMOMQAOQ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CSC(=N1)CN |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, [4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine, reflects its substitution pattern:
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Thiazole ring: A five-membered aromatic ring containing sulfur (S) at position 1 and nitrogen (N) at position 3.
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Isopropyl group: A branched alkyl substituent (-CH(CH₃)₂) at the 4-position of the thiazole.
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Methanamine: A primary amine (-CH₂NH₂) at the 2-position.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₂N₂S | |
| Molecular weight | 156.25 g/mol | |
| CAS Registry Number | 643725-72-8 | |
| SMILES notation | CC(C)C1=CSC(=N1)CN | |
| Topological polar surface area | 54.3 Ų |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.3–1.4 ppm (doublet, 6H, isopropyl CH₃), δ 3.1–3.3 ppm (septet, 1H, isopropyl CH), δ 4.0–4.2 ppm (singlet, 2H, CH₂NH₂), and δ 6.8–7.0 ppm (singlet, 1H, thiazole C5-H) .
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¹³C NMR: Peaks at δ 22.5 (isopropyl CH₃), δ 28.9 (isopropyl CH), δ 43.2 (CH₂NH₂), δ 115.9 (C5 thiazole), and δ 168.4 (C2 thiazole) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 156.25 [M+H]⁺, consistent with the molecular formula .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization reactions. A representative route involves:
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Thiazole ring formation: Reaction of 2-aminothiazole with isopropyl bromide in dimethylformamide (DMF) at 80–100°C, catalyzed by potassium carbonate .
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Amine functionalization: Subsequent reduction of an intermediate nitrile or imine group using lithium aluminum hydride (LiAlH₄) .
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency:
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Continuous flow reactors: Enable precise control of temperature and residence time, achieving yields >85% .
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Automated purification: Chromatography and crystallization systems ensure >98% purity for pharmaceutical-grade material .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, producing dihydrothiazole analogs .
Nucleophilic Substitution
The methanamine group undergoes substitution with electrophiles:
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.
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Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing solubility .
Biological and Pharmacological Applications
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate:
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Bacterial inhibition: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal activity: 50% growth inhibition of Candida albicans at 32 µg/mL .
Enzyme Inhibition
The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a target in anticancer and antibiotic therapies:
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Binding mode: Molecular docking reveals hydrogen bonds between the methanamine group and Asp27 residue .
Comparative Analysis with Structural Analogs
[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine
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Structural difference: Isopropyl group at position 2 instead of 4.
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Bioactivity: Lower antimicrobial potency (MIC = 32–64 µg/mL) due to altered steric interactions .
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
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Key feature: Cyclopropyl group enhances metabolic stability compared to isopropyl.
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Applications: Preferred in CNS drug development due to blood-brain barrier penetration.
Challenges and Future Directions
Synthetic Limitations
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